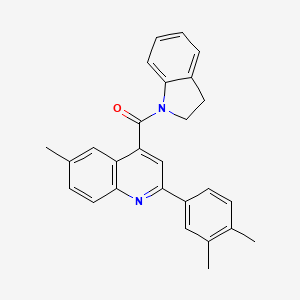![molecular formula C16H19NO3S B4652187 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4652187.png)
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide, also known as MMB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB belongs to the class of arylsulfonamide compounds, which have been found to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor properties.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of antibacterial agents. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that plays a role in the regulation of pH in cells, while histone deacetylase is involved in the regulation of gene expression. Inhibition of these enzymes by 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide could lead to the disruption of cellular processes that are essential for the survival and growth of cancer cells and bacteria.
Biochemical and Physiological Effects:
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In cancer cells, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has also been found to inhibit the migration and invasion of cancer cells, which are processes that are important for the spread of cancer. In bacteria, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to disrupt the cell membrane, leading to cell death. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its broad range of biological activities. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide exhibits anticancer, antibacterial, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in lab experiments is its low solubility in water, which can make it difficult to work with. Additionally, 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide. One area of research could be the development of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide-based antibacterial agents. 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide has been shown to exhibit activity against a range of bacteria, making it a promising candidate for the development of new antibacterial drugs. Another area of research could be the study of the mechanism of action of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide in cancer cells. Understanding how 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide induces cell cycle arrest and apoptosis could lead to the development of new cancer treatments. Additionally, the development of new formulations of 4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide that improve its solubility and reduce its cytotoxicity could expand its use in lab experiments.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-13-3-7-15(8-4-13)20-12-11-17-21(18,19)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDDQPWNFCVENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-ethoxy-4-[(4-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4652117.png)


![1,7-diethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4652150.png)

![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B4652168.png)
![dimethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}terephthalate](/img/structure/B4652175.png)
![4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4652178.png)
![3-({[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4652185.png)

![6-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4652208.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)